molecular formula C11H13Br2NO2 B2364083 Tert-butyl 2-amino-3,6-dibromobenzoate CAS No. 2287316-84-9

Tert-butyl 2-amino-3,6-dibromobenzoate

Cat. No.: B2364083
CAS No.: 2287316-84-9
M. Wt: 351.038
InChI Key: NWXZSDNNARXQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-3,6-dibromobenzoate is a benzoic acid derivative featuring a tert-butyl ester group at the carboxyl position, with amino and bromine substituents at the 2-, 3-, and 6-positions of the aromatic ring. The tert-butyl ester group is a common protecting moiety in organic synthesis, offering steric hindrance and enhanced stability against hydrolysis compared to methyl esters, which are more labile under basic conditions . This compound’s bromine substituents and amino group make it a candidate for further functionalization via cross-coupling or condensation reactions, as seen in related systems .

Properties

IUPAC Name

tert-butyl 2-amino-3,6-dibromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br2NO2/c1-11(2,3)16-10(15)8-6(12)4-5-7(13)9(8)14/h4-5H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXZSDNNARXQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-3,6-dibromobenzoate typically involves the bromination of a suitable benzoate precursor followed by esterification and amination reactions. One common method includes:

    Bromination: Starting with a benzoate compound, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Esterification: The brominated product is then esterified using tert-butyl alcohol and an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

    Amination: Finally, the esterified product undergoes amination using ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated bromination systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 2-amino-3,6-dibromobenzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles like hydroxide, alkoxide, or thiolate ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Quinones or dibromoquinones.

    Reduction: Amines or alcohols.

    Substitution: Hydroxybenzoates or alkoxybenzoates.

Scientific Research Applications

Chemistry: Tert-butyl 2-amino-3,6-dibromobenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents.

Medicine: The compound’s derivatives are explored for their potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Researchers study its interactions with biological targets to develop new drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3,6-dibromobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The tert-butyl ester distinguishes this compound from analogs like Methyl 2-amino-3,6-dibromobenzoate and 2-amino-3,5-dibromobenzamide (used in bisquinazolinone synthesis ). Key differences include:

Compound Name Functional Group Substituent Positions Molecular Weight (Est.) Stability & Reactivity
Tert-butyl 2-amino-3,6-dibromobenzoate tert-butyl ester 2-amino, 3,6-dibromo ~325.9 (calc.) High steric protection; acid-labile ester. Resists base hydrolysis .
Methyl 2-amino-3,6-dibromobenzoate methyl ester 2-amino, 3,6-dibromo 288.97 Less stable under basic conditions; prone to hydrolysis.
2-Amino-3,5-dibromobenzamide benzamide 2-amino, 3,5-dibromo ~279.3 (calc.) Amide group is less reactive in nucleophilic substitutions; used in cyclocondensations .
  • Substituent Position Effects: The 3,6-dibromo substitution (para relationship) in the tert-butyl derivative contrasts with the 3,5-dibromo (meta) arrangement in benzamide analogs.

Photophysical and Electronic Properties

The tert-butyl group’s electron-donating nature could slightly alter intramolecular charge transfer (ICT) properties relative to methyl esters .

Stability and Handling

  • Tert-butyl esters exhibit superior stability in basic media compared to methyl esters, making them preferable for multi-step syntheses. However, they require acidic conditions for deprotection.
  • Methyl esters are cost-effective but less robust, limiting their utility in prolonged reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.